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Compound of Interest

Compound Name: Methyl indoline-6-carboxylate

Cat. No.: B1340901

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data for indoline and
indole derivatives, providing valuable structural insights for researchers in medicinal chemistry
and materials science. While comprehensive crystallographic data for methyl indoline-6-
carboxylate is not publicly available, this document presents data for structurally related
compounds to facilitate comparative studies. The alternatives discussed are 1-methyl-1H-
indole-6-carboxylic acid and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-
carboxylate.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected indoline
and indole derivatives, offering a quantitative comparison of their solid-state structures.
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tert-butyl 5-(4,4,5,5-

R 1-MethyI?1H-iT|doIe-6- te-tramethyl-1,3,2- - -
carboxylic acid dioxaborolan-2-yl)indoline-
1-carboxylate

Chemical Formula C10H9NO:2 C21H32BNOa4

Crystal System Orthorhombic Not Specified

Space Group P212121 Not Specified

Cell Length a (A) 7.3989(3) Not Specified

Cell Length b (A) 11.2007(4) Not Specified

Cell Length ¢ (A) 20.2402(7) Not Specified

Cell Angle a (°) 90.00 Not Specified

Cell Angle B (°) 90.00 Not Specified

Cell Angle y (°) 90.00 Not Specified

Data Collection Temp. (K) 120(2) Not Specified

R Factor (Observed) 0.0465 Not Specified

CCDC Number Not Publicly Available 2208580

Data for 1-Methyl-1H-indole-6-carboxylic acid was obtained from the eCrystals repository at the
University of Southampton[1]. Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)indoline-1-carboxylate was reported in a study by an unspecified source[2][3][4].

Experimental Protocols

The determination of crystal structures for small organic molecules, such as the indoline and
indole derivatives presented, follows a standardized workflow in X-ray crystallography.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction
analysis. A common method for small organic molecules is slow evaporation from a saturated
solution. The choice of solvent is critical and is often determined empirically. The compound is
dissolved in a suitable solvent or solvent mixture until saturation, and the solution is left
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undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days
or weeks, promoting the formation of well-ordered crystals.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The
crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize
thermal vibrations of the atoms. The instrument, a single-crystal X-ray diffractometer, directs a
monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction
patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice
are determined using direct methods or Patterson methods. This initial model is then refined
against the experimental data. The refinement process involves adjusting atomic coordinates,
and thermal displacement parameters to achieve the best possible agreement between the
observed and calculated diffraction patterns, as indicated by the R-factor.

Visualizing the Crystallography Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a
small molecule.
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Caption: Workflow for small molecule X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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